molecular formula C17H16N2O4 B4445550 N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4445550
M. Wt: 312.32 g/mol
InChI Key: ASOPKRIVVRPMHV-UHFFFAOYSA-N
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Description

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a benzodioxole ring, which is a common structural motif in many biologically active molecules. The presence of an amino-oxo-phenylpropan moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Amino-Oxo-Phenylpropan Moiety: This step involves the reaction of phenylalanine derivatives with suitable reagents to introduce the amino and oxo functionalities.

    Coupling Reaction: The final step involves coupling the benzodioxole ring with the amino-oxo-phenylpropan moiety using coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole ring can also interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-butyl-1H-indazole-3-carboxamide
  • N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-cyclohexylmethyl-1H-indazole-3-carboxamide
  • Ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate

Uniqueness

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide is unique due to its benzodioxole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c18-16(20)13(8-11-4-2-1-3-5-11)19-17(21)12-6-7-14-15(9-12)23-10-22-14/h1-7,9,13H,8,10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOPKRIVVRPMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide
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N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 3
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N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 4
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 5
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1,3-benzodioxole-5-carboxamide

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